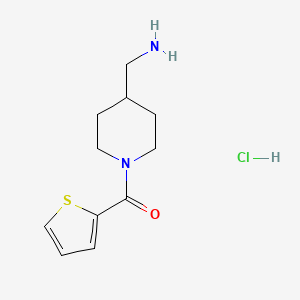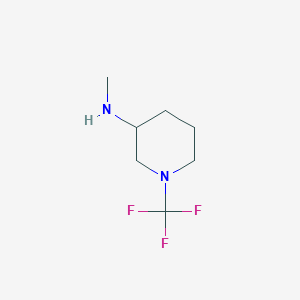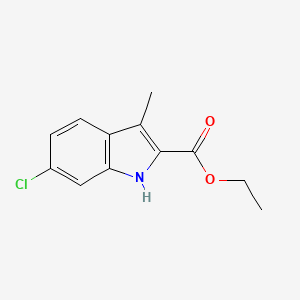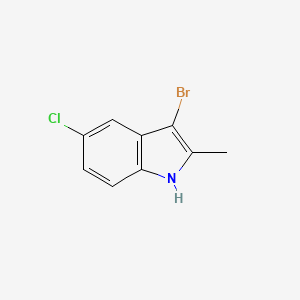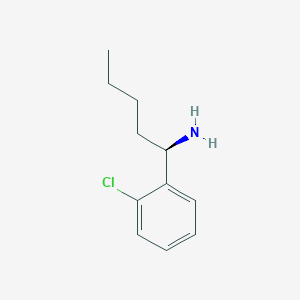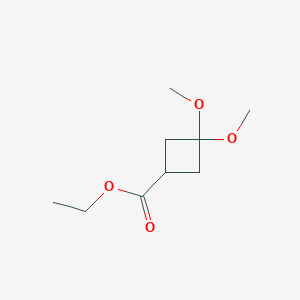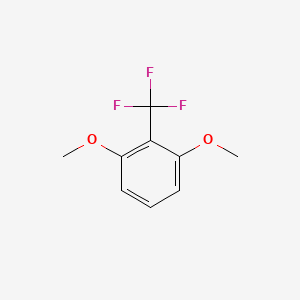
1,3-Dimethoxy-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-2-(trifluoromethyl)benzene: is an organic compound characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a benzene ringThe trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and increased lipophilicity, which can greatly affect the pharmacological activity of chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 1,3-dimethoxy-2-(trifluoromethyl)benzene involves the photo-induced trifluoromethylation of 1,3-dimethoxybenzene using pulsed light irradiation. This method has been shown to affect the regioselectivities and chemical yields of the reaction . The reaction conditions typically involve the use of a photoredox catalyst and suitable light sources to optimize the reaction parameters.
Industrial Production Methods: Industrial production methods for this compound may involve continuous light irradiation for most photochemical reactions. pulsed light, which can control the photon concentration per unit time by intermittent light irradiation, is also used to optimize the light source and improve reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Photoredox Catalysts: Used in photo-induced trifluoromethylation reactions.
Lewis Acids: Employed in Friedel-Crafts acylation reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the trifluoromethylation of 1,3-dimethoxybenzene results in the formation of this compound .
Applications De Recherche Scientifique
Chemistry: 1,3-Dimethoxy-2-(trifluoromethyl)benzene is used in the synthesis of various fluorine-containing compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability .
Biology and Medicine: The compound’s strong electron-withdrawing nature and increased lipophilicity make it a valuable intermediate in the development of drugs with improved pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 1,3-dimethoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s binding affinity and reactivity with various biological targets. This can lead to changes in metabolic stability and biological activity, making it a valuable compound in drug development .
Comparaison Avec Des Composés Similaires
1,3-Dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,3,5-Trimethoxybenzene: Contains an additional methoxy group, leading to variations in reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can further enhance its electron-withdrawing properties and biological activity.
Uniqueness: 1,3-Dimethoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which provide a balance of electron-donating and electron-withdrawing effects. This combination can result in unique reactivity and applications in various fields .
Propriétés
Numéro CAS |
106877-43-4 |
|---|---|
Formule moléculaire |
C9H9F3O2 |
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
1,3-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-4-3-5-7(14-2)8(6)9(10,11)12/h3-5H,1-2H3 |
Clé InChI |
MCVMSDDVPMIXAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





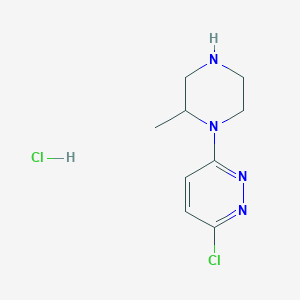
![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)
